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Compound of Interest

Compound Name: 1-Isocyano-4-phenoxybenzene
CAS No.: 730964-87-1
Cat. No.: B1586562
Get Quote
. J

Introduction & Strategic Value

1-Isocyano-4-phenoxybenzene is a high-value building block in drug discovery.[1] Unlike
simple alkyl isocyanides (e.g., tert-butyl isocyanide) which are often used as convertible
auxiliaries, this aromatic isocyanide is designed to remain in the final molecule. It introduces a
biaryl ether motif—a privileged scaffold found in numerous kinase inhibitors (e.g., Ibrutinib
analogs) and antimicrobials.

Why use this specific isocyanide?

e Pharmacophore Installation: Direct incorporation of the hydrophobic diphenyl ether moiety,
improving membrane permeability and Tt-1t stacking interactions in protein binding pockets.

» Reactivity Profile: The 4-phenoxy substituent is electron-donating (via resonance), making
the isocyanide carbon sufficiently nucleophilic for rapid reaction with imines, while the
aromatic ring stabilizes the resulting bis-amide against metabolic cleavage compared to
aliphatic analogs.
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» Synthetic Efficiency: It enables the construction of "drug-like" libraries (Lipinski compliant) in
a single pot, avoiding the need for post-synthesis arylation (e.g., Chan-Lam coupling).

Chemical Properties & Preparation

While 1-Isocyano-4-phenoxybenzene is commercially available, its stability can be
compromised by prolonged storage (polymerization). For critical applications, fresh preparation
is recommended to ensure high yields in the subsequent Ugi reaction.

Reagent Profile

Property Data

CAS Number 730964-87-1

Molecular Weight 195.22 g/mol

Appearance Pale yellow liquid to low-melting solid

] Distinctive isocyanide odor (less volatile than
Odor Profile _ , ,
alkyl isocyanides, but handle in fume hood)

Soluble in DCM, MeOH, TFE, THF; Insoluble in

Solubility )
water

Protocol A: Fresh Synthesis (Dehydration of
Formamide)

Rationale: Commercial batches may contain formamide impurities that poison the Ugi reaction.

Reagents:

-(4-phenoxyphenyl)formamide (1.0 equiv), POCI
(1.0 equiv), Et

N (5.0 equiv), DCM (dry).

e Setup: Dissolve
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-(4-phenoxyphenyl)formamide in dry DCM (0.5 M) in a round-bottom flask under N

o Base Addition: Add Et
N (5.0 equiv) and cool the mixture to 0 °C.
e Dehydration: Dropwise add POCI

(1.0 equiv) over 10 minutes. The solution will turn deep yellow/brown.

e Reaction: Stir vigorously at 0 °C for 10—30 minutes. Monitor by TLC (isocyanide is less polar

than formamide).
e Quench & Workup: Quench with saturated Na

CO
solution (careful: gas evolution). Extract with DCM, wash with brine, dry over Na

SO

 Purification: Rapid filtration through a short plug of silica gel (eluent: 100% DCM or 10% Et

O/DCM).

o Note: Do not store on silica. Evaporate solvent immediately to obtain the pure isocyanide.

Standard Ugi-4CR Protocol

Objective: Synthesis of

-acetamido carboxamides (Peptidomimetics).

Mechanistic Insight

The reaction proceeds via the formation of an imine (Schiff base), followed by protonation by
the carboxylic acid. The 1-lsocyano-4-phenoxybenzene acts as the C-nucleophile, attacking
the iminium ion. The phenoxy group renders the isocyanide electron-rich, which generally
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accelerates the addition step compared to electron-deficient aryl isocyanides (e.qg., 4-
nitrophenyl isocyanide).

Experimental Procedure
Scale: 1.0 mmol
e |Imine Formation:

o In a5 mL vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol
(MeOH) or 2,2,2-Trifluoroethanol (TFE) (1.0 mL, 1.0 M concentration).

o Tip: TFE is superior for difficult substrates due to its hydrogen-bond donating ability, which
activates the imine.

o Stir at room temperature (RT) for 30—60 minutes. (Add 3A molecular sieves if using
aqueous amine solutions).

« Addition of Components:

o Add the Carboxylic Acid (1.0 mmol).

o Add 1-lsocyano-4-phenoxybenzene (1.0 mmol) last.
» Reaction:

o Stir at RT for 12—24 hours.

o Monitoring: The isocyanide spot (TLC) should disappear. If the reaction stalls, heat to 40
°C.

o Workup:
o Evaporate the solvent under reduced pressure.[2][3]

o Dissolve residue in EtOAc, wash with 1M HCI (to remove unreacted amine), saturated
NaHCO

(to remove unreacted acid), and brine.
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o Purify via flash column chromatography (Hexane/EtOAc).

Application Note: Ugi-Tetrazole Reaction

Objective: Synthesis of 1,5-disubstituted tetrazoles (Bioisosteres of cis-amide bonds). This is a
highly reliable variation where TMSN

replaces the carboxylic acid.

Protocol

e Mix: Combine Amine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH (1.0 M). Stir 30 min.
e Add: Add TMSN

(1.0-1.2 equiv) followed by 1-Isocyano-4-phenoxybenzene (1.0 equiv).

e React: Stir at RT for 18—24 hours.
o Safety: TMSN

is toxic and hydrolyzes to HN

. Handle in a fume hood.

o Workup: Remove volatiles. The product often precipitates or can be purified by silica gel
chromatography.

Visual Guide & Troubleshooting
Reaction Mechanism & Pathway

Click to download full resolution via product page
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Caption: Mechanistic flow for 1-Isocyano-4-phenoxybenzene in Ugi-4CR (solid line) and Ugi-
Tetrazole (dashed line) pathways.
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Caption: Troubleshooting logic for maximizing yield with aromatic isocyanides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2F1521-3773(20000915)39%3A18%253C3168%3A%3AAID-ANIE3168%253E3.0.CO%3B2-U
https://www.researchgate.net/figure/Synthesis-of-isocyanides-via-formamide-dehydration-utilizing-the-optimized-reaction-con_tbl3_364355107
https://www.benchchem.com/product/b1586562/docs?utm_src=pdf-body#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2017%2Fqo%2Fc6qo00543a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F27%2F19%2F6743
https://www.benchchem.com/product/b1586562/docs?utm_src=pdf-body#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scbt.com%2Fp%2F1-isocyano-4-phenoxybenzene-730964-87-1
https://www.benchchem.com/product/b1586562?utm_src=pdf-custom-synthesis#bc-rfq
https://www.youtube.com/watch?v=bGXQx91bzCQ
https://www.rsc.org/suppdata/d0/gc/d0gc02722g/d0gc02722g1.pdf
https://www.researchgate.net/publication/344508487_Isocyanide_20
https://www.researchgate.net/figure/Synthesis-of-isocyanides-via-formamide-dehydration-utilizing-the-optimized-reaction-con_tbl3_364355107
https://www.benchchem.com/product/b1586562/docs#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.benchchem.com/product/b1586562/docs#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.benchchem.com/product/b1586562/docs#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.benchchem.com/product/b1586562/docs#application-note-1-isocyano-4-phenoxybenzene-in-ugi-multicomponent-reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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